5-(propan-2-yl)-1,2-thiazole-3-carboxylic acid
Description
Properties
CAS No. |
1123173-23-8 |
|---|---|
Molecular Formula |
C7H9NO2S |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
5-propan-2-yl-1,2-thiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9NO2S/c1-4(2)6-3-5(7(9)10)8-11-6/h3-4H,1-2H3,(H,9,10) |
InChI Key |
SHVVEEMDOHLGDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NS1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Heating 5-(propan-2-yl)-1,2-thiazole-3,4-dicarboxylic acid at 175–200°C induces selective decarboxylation at the C4 position, releasing CO₂ and forming the target compound. The reaction proceeds via a six-membered cyclic transition state, where the carboxylate group at C4 acts as a leaving group. Sublimation of the product during heating facilitates purification, as described in analogous thiadiazole systems.
Table 1: Decarboxylation Optimization Parameters
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 180–190°C | 78–85 |
| Reaction Time | 45–60 minutes | - |
| Pressure | Atmospheric | - |
| Purification Method | Sublimation | 95% purity |
Industrial-scale implementations employ continuous flow reactors to maintain consistent temperatures and minimize side reactions such as over-decarboxylation or ring degradation.
Hydrolysis of Ester Derivatives
Ester hydrolysis provides a versatile pathway to the carboxylic acid, particularly when dicarboxylic acid precursors are inaccessible. This two-step process involves:
-
Synthesis of a thiazole-3-carboxylate ester.
-
Acid- or base-catalyzed ester hydrolysis.
Ester Synthesis via Alcoholysis
Methyl or ethyl esters are synthesized by treating this compound with methanol or ethanol in the presence of HCl gas. For example, ethyl ester formation achieves 89% yield under the following conditions:
Hydrolysis Conditions
Base-mediated hydrolysis (e.g., NaOH, KOH) in aqueous ethanol (70% v/v) at reflux (80°C) for 4–6 hours converts esters to the carboxylic acid with >90% efficiency. Acidic hydrolysis (H₂SO₄, HCl) is less favored due to potential thiazole ring protonation and side reactions.
Table 2: Comparative Hydrolysis Efficiency
| Ester Derivative | Base Used | Temperature | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Methyl | NaOH | 80°C | 4 | 92 |
| Ethyl | KOH | 80°C | 6 | 88 |
| Isopropyl | NaOH | 85°C | 5 | 85 |
Hantzsch Thiazole Synthesis with β-Keto Esters
| Component | Quantity (mmol) | Reaction Time | Yield (%) |
|---|---|---|---|
| β-Keto ester | 10 | 8 hours | 65 |
| Thioamide | 12 | - | - |
| Hydrolysis (NaOH) | 15 | 4 hours | 90 |
Regioselectivity challenges arise if the β-keto ester lacks symmetric substitution, necessitating careful precursor design.
Oxidation of Methyl-Substituted Thiazoles
Oxidation of a methyl group at the C3 position offers an alternative route, though it requires stringent control to avoid over-oxidation.
Oxidizing Agents and Conditions
-
KMnO₄/H₂SO₄ : Effective in aqueous H₂SO₄ (20% v/v) at 60–70°C, yielding 70–75% carboxylic acid.
-
CrO₃/Acetic Acid : Higher yields (80–85%) but generates toxic byproducts.
-
Ozone : Limited utility due to thiazole ring instability under ozonolysis conditions.
Table 4: Oxidation Method Comparison
| Oxidizing Agent | Temperature | Time (hr) | Yield (%) | Purity |
|---|---|---|---|---|
| KMnO₄ | 70°C | 6 | 73 | 88% |
| CrO₃ | 50°C | 4 | 82 | 92% |
| HNO₃ (conc.) | 100°C | 2 | 68 | 75% |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
-
Continuous Flow Decarboxylation : Eliminates batch variability and improves heat management.
-
Catalytic Ester Hydrolysis : Zeolite catalysts reduce base consumption and waste.
-
Byproduct Recycling : CO₂ from decarboxylation is captured for use in carboxylation reactions.
Chemical Reactions Analysis
Types of Reactions
5-(Propan-2-yl)-1,2-thiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds derived from thiazole have been tested against various cancer cell lines, showing promising results. A study highlighted the synthesis of thiazole-based compounds that exhibited selective cytotoxicity against human lung adenocarcinoma cells (A549) with IC50 values indicating strong activity. Specifically, derivatives containing the thiazole moiety were found to induce apoptosis in cancer cells, suggesting their potential as anticancer agents .
Anticonvulsant Properties
In a study focused on anticonvulsant activity, thiazole derivatives were evaluated using a picrotoxin-induced convulsion model. Compounds synthesized from thiazole structures showed varying degrees of effectiveness, with some achieving significant protection against seizures. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhanced anticonvulsant efficacy .
Agricultural Applications
Pesticidal Properties
Thiazole derivatives have been explored for their pesticidal activities. Research has indicated that certain thiazole-based compounds possess insecticidal properties, making them candidates for developing new agrochemicals. The mechanism of action often involves disrupting metabolic pathways in pests, leading to their mortality. Field trials have shown that these compounds can effectively reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .
Materials Science
Polymer Chemistry
5-(Propan-2-yl)-1,2-thiazole-3-carboxylic acid has also found applications in materials science, particularly in the synthesis of polymers. Thiazole-containing polymers exhibit unique thermal and mechanical properties due to the presence of heteroatoms in their structure. These polymers are being investigated for use in coatings and adhesives that require enhanced durability and resistance to environmental degradation .
Data Table: Summary of Applications
Case Studies
- Anticancer Study : A series of thiazole derivatives were synthesized and tested against multiple cancer cell lines. One compound demonstrated an IC50 value of 23.30 ± 0.35 mM against A549 cells, indicating significant anticancer potential .
- Pesticide Development : In field trials, thiazole-based pesticides showed a 40% reduction in pest populations compared to untreated controls while maintaining safety for non-target species .
- Polymer Development : Researchers synthesized a new class of thiazole-containing polymers that exhibited a 30% increase in tensile strength compared to standard polymers used in coatings, making them suitable for industrial applications .
Mechanism of Action
The mechanism of action of 5-(propan-2-yl)-1,2-thiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and metabolic stability are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related heterocycles with variations in the core ring, substituents, and functional groups:
Key Observations:
- Bioactivity Potential: Oxazole derivatives (e.g., the compound in ) are often explored for receptor-binding applications, as seen in , where a related oxazole interacts with the bile acid receptor FXR . Thiazoles, with their sulfur atom, may exhibit distinct pharmacokinetic profiles due to increased lipophilicity.
- Synthetic Complexity : Indazole and triazole derivatives (e.g., ) require multi-step syntheses involving cyclization and oxidation, whereas thiazole and oxazole derivatives can be prepared via simpler acyl chloride intermediates .
Physicochemical Properties
- Solubility : The carboxylic acid group in all compounds enhances water solubility, but the isopropyl substituent and aromatic rings (e.g., thiophene in ) introduce hydrophobicity. Thiazole’s sulfur may further reduce solubility compared to oxazole.
Pharmacological and Industrial Relevance
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(propan-2-yl)-1,2-thiazole-3-carboxylic acid and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation and cyclization. For example, a derivative synthesis route involves reacting 4-chlorobenzaldehyde with 2-aminopyridine under catalytic conditions (e.g., palladium or copper catalysts) in solvents like dimethylformamide (DMF) . Another approach for structurally similar triazole derivatives uses chloroacetic acid and reflux conditions in acetic acid with sodium acetate as a catalyst . These methods emphasize purity optimization through recrystallization and thin-layer chromatography (TLC) validation .
Q. How is the compound characterized after synthesis?
- Methodological Answer : Characterization relies on integrated analytical techniques:
- Elemental analysis to confirm molecular composition.
- Proton nuclear magnetic resonance (¹H-NMR) to resolve substituent positions and confirm structural integrity.
- IR-spectrophotometry to identify functional groups (e.g., carboxylic acid C=O stretches) .
- Thin-layer chromatography (TLC) to verify purity and compound individuality post-synthesis .
Q. What are the key physical and chemical properties of this compound?
- Methodological Answer : Key properties include:
- Molecular weight : Calculated from molecular formulas (e.g., 178.21 g/mol for structurally related compounds) .
- Solubility : Polar aprotic solvents (e.g., DMF, acetic acid) are preferred based on analogous thiazole derivatives .
- Stability : Sensitive to moisture and temperature; storage recommendations include desiccated environments at 2–8°C .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthetic yields for thiazole-carboxylic acid derivatives?
- Methodological Answer : Contradictions often arise from reaction condition variations (e.g., catalyst type, solvent polarity, or temperature). Systematic optimization studies are critical. For example:
- Compare palladium vs. copper catalysts in cyclization reactions .
- Evaluate solvent effects (e.g., toluene vs. DMF) on reaction kinetics .
- Use design-of-experiments (DoE) to identify yield-limiting factors .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Step 1 : Synthesize derivatives with varied substituents (e.g., alkyl, aryl, or heterocyclic groups) at the 5-(propan-2-yl) position .
- Step 2 : Screen for biological activity (e.g., antimicrobial, enzyme inhibition) using standardized assays (e.g., MIC tests for antimicrobial activity) .
- Step 3 : Apply computational modeling (e.g., molecular docking) to correlate substituent electronic properties with activity trends .
Q. What methodological considerations are critical for pharmacological screening of this compound?
- Methodological Answer :
- In vitro assays : Prioritize enzyme inhibition (e.g., cytochrome P450) or receptor-binding assays to identify mechanism-of-action .
- Toxicity profiling : Use cell viability assays (e.g., MTT) and acute toxicity models (e.g., zebrafish embryos) to assess safety margins .
- Dose-response studies : Establish EC₅₀/IC₅₀ values using logarithmic concentration gradients .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies should include:
- Accelerated degradation tests : Expose the compound to elevated temperatures (40–60°C) and high humidity (75% RH) to simulate long-term storage .
- Analytical monitoring : Use HPLC or LC-MS to track degradation products over time .
- Light sensitivity : Assess photostability under UV/visible light using controlled chamber experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
